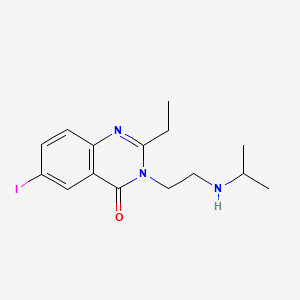
Acetamide, N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group, a chloro substituent, and an acetamide group attached to a purine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropurine and benzylamine as the primary starting materials.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,6-dichloropurine with benzylamine to form N-benzyl-2-chloro-9H-purin-6-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted purine derivatives, while hydrolysis can produce amines and carboxylic acids.
科学的研究の応用
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Molecular Biology: The compound is used in studies involving purine metabolism and enzyme inhibition.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding molecular interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It can inhibit the activity of these enzymes, leading to alterations in nucleotide levels and affecting cellular processes such as DNA replication and repair.
類似化合物との比較
Similar Compounds
N-Benzyladenine: A similar compound with a benzyl group attached to the purine ring, known for its use in plant growth regulation.
6-Benzylaminopurine: Another related compound used as a cytokinin in plant tissue culture.
Uniqueness
N-(4-((9-Benzyl-2-chloro-9H-purin-6-yl)amino)phenyl)acetamide is unique due to the presence of the chloro substituent and the acetamide group, which confer distinct chemical properties and biological activities compared to other purine derivatives .
特性
CAS番号 |
125802-54-2 |
|---|---|
分子式 |
C20H17ClN6O |
分子量 |
392.8 g/mol |
IUPAC名 |
N-[4-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-7-9-16(10-8-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
InChIキー |
ANERCZQBVFWRPO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
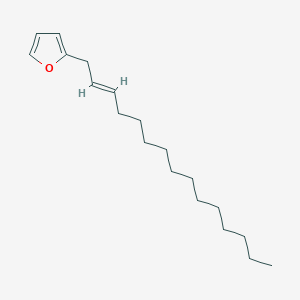

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
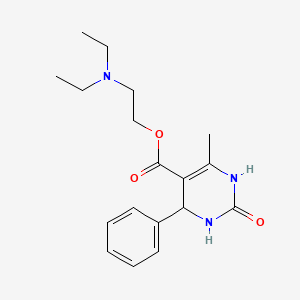


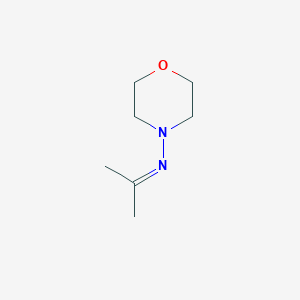

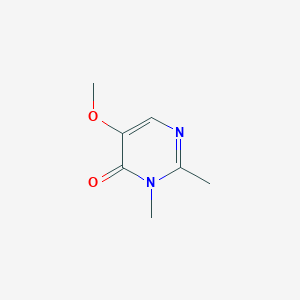
![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)

